molecular formula C11H12N2O2S B13249444 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Cat. No.: B13249444
M. Wt: 236.29 g/mol
InChI Key: OEUFRCUXFWNQEY-UHFFFAOYSA-N
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Description

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often carried out in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions might result in various alkylated or halogenated derivatives.

Scientific Research Applications

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential anticancer and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C11H12N2O2S/c1-5-6(2)16-11-10(5)8(4-9(14)15)12-7(3)13-11/h4H2,1-3H3,(H,14,15)

InChI Key

OEUFRCUXFWNQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)CC(=O)O)C)C

Origin of Product

United States

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